molecular formula C14H15N3O6S B11010530 Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate

Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11010530
M. Wt: 353.35 g/mol
InChI Key: UJCSOSUWBLBXBW-UHFFFAOYSA-N
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Description

Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    CAS Number: 200711-60-0

    Molecular Weight: 280.283 g/mol

This compound combines a thiadiazole ring, a carbonyl group, and a trimethoxyphenyl moiety. Its unique structure makes it intriguing for various applications.

Preparation Methods

Synthetic Routes::

    Hydantoin Derivative Approach:

Industrial Production::
  • While industrial-scale production methods are not widely documented, the synthetic routes mentioned above can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate participates in various reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

    Common Reagents: Sodium hydroxide (NaOH), thionyl chloride (SOCl), and various nucleophiles.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

    Similar Compounds: Explore related hydantoins, thiadiazoles, and carbonyl-containing molecules.

    Uniqueness: Highlight its distinctive features compared to structurally similar compounds.

Biological Activity

Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the trimethoxyphenyl group enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of thiadiazole derivatives. This compound has demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
    • A549 (lung cancer)
Cell Line IC50 Value (μg/mL) Effectiveness
MCF-70.28High
HCT1163.29Moderate
A5490.52High

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cell division and proliferation. Docking studies suggest that the compound forms hydrogen bonds with key residues in the colchicine binding site of tubulin, leading to antiproliferative effects .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against several pathogenic bacteria:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro and in vivo models. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies and Research Findings

  • Study on Anticancer Activity : In a study involving various thiadiazole derivatives, this compound was found to have an IC50 value of 0.28 μg/mL against MCF-7 cells. This indicates a strong potential for development as an anticancer agent .
  • Antibacterial Evaluation : A comparative study assessed the antibacterial activity of thiadiazole derivatives against common pathogens. The results indicated that this compound had superior efficacy compared to several known antibiotics .
  • Anti-inflammatory Study : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups .

Properties

Molecular Formula

C14H15N3O6S

Molecular Weight

353.35 g/mol

IUPAC Name

methyl 5-[(3,4,5-trimethoxybenzoyl)amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C14H15N3O6S/c1-20-8-5-7(6-9(21-2)11(8)22-3)12(18)15-13-10(14(19)23-4)16-17-24-13/h5-6H,1-4H3,(H,15,18)

InChI Key

UJCSOSUWBLBXBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(N=NS2)C(=O)OC

Origin of Product

United States

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